molecular formula C18H26N2O7 B8115158 TCO-PEG1-NHS ester

TCO-PEG1-NHS ester

Cat. No.: B8115158
M. Wt: 382.4 g/mol
InChI Key: KUPUHTVQRQJIEC-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-PEG1-NHS ester is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, particularly for labeling antibodies, proteins, and other primary amine-containing macromolecules. The hydrophilic PEG spacer increases water solubility and reduces steric hindrance during ligation, while the NHS ester reacts with primary amines to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG1-NHS ester typically involves the following steps:

    Preparation of TCO-PEG1: The trans-cyclooctene moiety is first attached to a polyethylene glycol spacer.

    Activation with NHS: The PEGylated TCO is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCO-PEG1-NHS ester is unique due to its combination of a TCO moiety and an NHS ester, which allows for both bioorthogonal cycloaddition reactions and stable amide bond formation. This dual functionality makes it highly versatile for various bioconjugation and labeling applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O7/c21-15-8-9-16(22)20(15)27-17(23)10-12-25-13-11-19-18(24)26-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13H2,(H,19,24)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPUHTVQRQJIEC-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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